molecular formula C18H18N6O4S B2809560 N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351594-62-1

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2809560
CAS No.: 1351594-62-1
M. Wt: 414.44
InChI Key: BKIXLXBPCYJIEK-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and sulfonamides. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-acetylsulfamoyl)phenyl)pyridazine-3-carboxamide
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Uniqueness

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to the presence of both the pyrazolyl and phenyl groups attached to the pyridazine core. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S/c1-11-10-12(2)24(22-11)17-9-8-16(20-21-17)18(26)19-14-4-6-15(7-5-14)29(27,28)23-13(3)25/h4-10H,1-3H3,(H,19,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIXLXBPCYJIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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